

# erythromycin thiocyanate thermodynamic parameters

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## Compound Focus: Erythromycin Thiocyanate

CAS No.: 7704-67-8

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## Solubility in Pure Solvents

The table below shows the mole fraction solubility ( $x_1$ ) of **erythromycin thiocyanate** dihydrate in six pure solvents across a temperature range of 278.15 to 318.15 K [1].

Temperature (K)	Methanol ( $\times 10^3$ )	n-Propanol ( $\times 10^3$ )	Methyl Acetate ( $\times 10^3$ )	Ethyl Acetate ( $\times 10^3$ )	Propyl Acetate ( $\times 10^3$ )	Water ( $\times 10^3$ )
278.15	10.51	3.792	0.094	-	-	-
283.15	11.19	3.934	0.118	-	-	-
288.15	11.90	4.058	0.149	-	-	-
293.15	12.72	4.317	0.187	-	-	-
298.15	14.33	4.843	0.237	-	-	-
303.15	15.87	5.582	0.288	-	-	-
308.15	17.29	6.390	0.355	-	-	-

Temperature (K)	Methanol (x10 <sup>3</sup> )	n-Propanol (x10 <sup>3</sup> )	Methyl Acetate (x10 <sup>3</sup> )	Ethyl Acetate (x10 <sup>3</sup> )	Propyl Acetate (x10 <sup>3</sup> )	Water (x10 <sup>3</sup> )
313.15	18.83	7.287	0.424	-	-	-
318.15	20.37	8.369	0.509	-	-	-

Note: A dash (-) indicates that a precise value was not extractable from the provided data snippet for that specific solvent and temperature. The trend, however, is consistent with the order provided below [1].

The overall **solubility order** in pure solvents was found to be [1]: **Methanol > n-Propanol > Propyl Acetate > Ethyl Acetate > Methyl Acetate > Water**

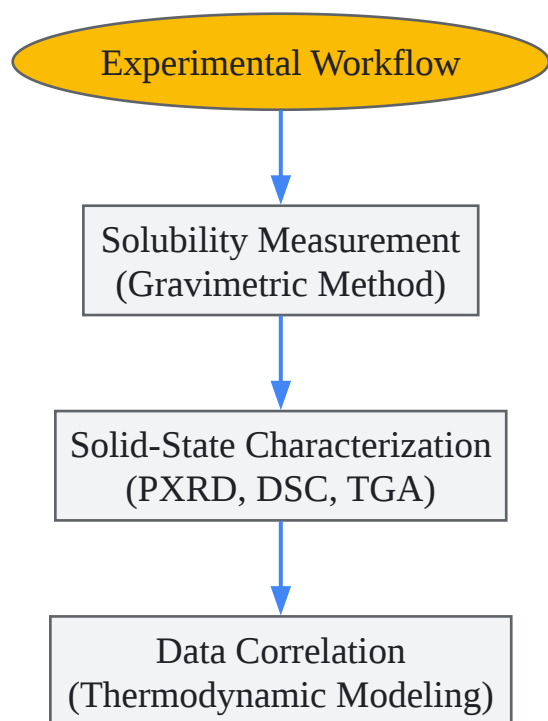
## Solubility in Binary Solvent Mixtures

The study also measured solubility in two binary solvent systems (Water–Methanol and Water–n-Propanol). A key finding was that solubility consistently **decreases with increasing water content** in the mixture [1].

System	Water Content (Mass Fraction)	Solubility Trend
Water-Methanol	Increasing	Decreases
Water-n-Propanol	Increasing	Decreases

## Experimental Protocol

The following diagram outlines the key workflow used in the 2025 study to determine the thermodynamic solubility data [1]:



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*Experimental workflow for solubility analysis.*

Here are the detailed methodologies for each key stage:

- **Solubility Measurement** [1]: The solubility of **erythromycin thiocyanate** dihydrate was determined using the **gravimetric method** at atmospheric pressure (0.1 MPa). An excess of solute was added to vials containing the pure or binary solvents. The vials were placed in a thermostatic shaker bath and maintained at a target temperature (between 278.15 K and 318.15 K) for over 24 hours to reach solid-liquid equilibrium. After equilibrium was reached, the supernatant solution was carefully pipetted into a pre-weighed weighing bottle. The bottle was then weighed, and the solvent was allowed to evaporate completely. The mass of the remaining solid was used to calculate the mole fraction solubility.
- **Solid-State Characterization** [1]: To ensure the solid phase remained unchanged during the process (i.e., no phase transformation or desolvation), the residual solid from each experiment was analyzed using **Powder X-ray Diffraction (PXRD)**. The patterns were compared to the original material to confirm consistency. Furthermore, **Differential Scanning Calorimetry (DSC)** and **Thermogravimetric Analysis (TGA)** were used to profile the thermal behavior of the compound, identifying events like dehydration and decomposition.

- **Data Correlation & Modeling** [1]: The experimental solubility data in pure solvents was correlated using three thermodynamic models: the **Apelblat model**, the **Yaws model**, and the **Van't Hoff model**. For the binary solvent systems, the **Apelblat-Jouyban-Acree model** and the **CNIBS/R-K model** were applied. The study concluded that the **Apelblat model** provided the best fit for the data in pure solvents.

## Important Context and Further Research

- **Crystal Form Considerations**: Beyond the dihydrate, **erythromycin thiocyanate** can form other solid-state structures, such as a **heterosolvate** crystallized from acetone solution, which contains both water and acetone molecules in its crystal lattice [2]. This highlights the importance of solid-state characterization during process development.
- **Thermodynamic Feasibility**: The Gibbs free energy equation ( $\Delta G = \Delta H - T\Delta S$ ) is fundamental for predicting reaction feasibility. A negative  $\Delta G$  indicates a thermodynamically spontaneous process, though it does not provide information about the reaction rate [3]. The positive correlation between temperature and solubility for this compound suggests that its dissolution is an endothermic process ( $\Delta H > 0$ ) [1].

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## References

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